4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid
Overview
Description
4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its unique structure, which includes a pyrimidin-4-yl group attached to a benzoic acid moiety, and a 4-methylphenyl group.
Mechanism of Action
Target of Action
Similar compounds have been used in the preparation of derivatives that have shown activity as antileukemia agents .
Mode of Action
It’s possible that it interacts with its targets in a way that disrupts the normal functioning of the cells, leading to the observed antileukemia activity .
Result of Action
Similar compounds have shown activity as antileukemia agents .
Biochemical Analysis
Biochemical Properties
4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with specific enzymes involved in metabolic pathways, potentially altering their catalytic efficiency . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of certain genes involved in cell growth and differentiation, thereby impacting cellular proliferation and apoptosis. Additionally, it can alter metabolic fluxes within cells, leading to changes in the levels of key metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, thereby modulating their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or promoting cell growth . At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range can lead to diminished or harmful effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic fluxes by altering the activity of key enzymes, leading to changes in the levels of metabolites. For instance, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of specific biomolecules, thereby affecting overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity, as it may preferentially accumulate in certain tissues or organelles, thereby exerting localized effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biochemical activity. For example, its presence in the nucleus may enhance its ability to modulate gene expression, while its localization in the mitochondria may impact cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid typically involves the following steps:
Formation of the Pyrimidin-4-yl Group: This can be achieved through a condensation reaction between a suitable amine and a β-diketone.
Attachment of the 4-Methylphenyl Group: This step involves a substitution reaction where the pyrimidin-4-yl group is reacted with 4-methylphenol under specific conditions.
Introduction of the Benzoic Acid Moiety: The final step involves the oxidation of the intermediate compound to introduce the benzoic acid group.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be further oxidized to produce derivatives such as benzene dicarboxylic acid.
Reduction: The pyrimidin-4-yl group can be reduced to form pyrimidin-4-ol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidin-4-yl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving heat and a suitable solvent.
Major Products Formed:
Oxidation Products: Benzene dicarboxylic acid derivatives.
Reduction Products: Pyrimidin-4-ol derivatives.
Substitution Products: Various substituted pyrimidin-4-yl compounds.
Scientific Research Applications
4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-(4-Methylphenyl)benzoic acid: Similar structure but lacks the pyrimidin-4-yl group.
2-(4-Methylphenyl)pyrimidin-4-ol: Similar pyrimidin-4-yl group but different functional group.
Uniqueness: 4-{[2-(4-Methylphenyl)pyrimidin-4-yl]oxy}benzoic acid is unique due to its combination of the pyrimidin-4-yl group and the benzoic acid moiety, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications
Properties
IUPAC Name |
4-[2-(4-methylphenyl)pyrimidin-4-yl]oxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-2-4-13(5-3-12)17-19-11-10-16(20-17)23-15-8-6-14(7-9-15)18(21)22/h2-11H,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWBHUMLHLSQJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=CC(=N2)OC3=CC=C(C=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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